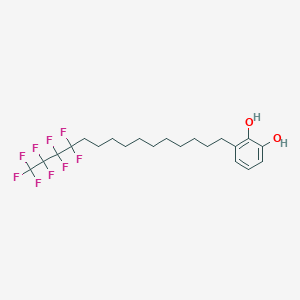
16-Hydroxyequilenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Hydroxyequilenin is a naturally occurring estrogenic compound found in the urine of pregnant mares. It is a derivative of equilin, a major component of conjugated equine estrogens (CEE) used in hormone replacement therapy (HRT) for menopausal women. 16-Hydroxyequilenin has been the subject of scientific research due to its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
16-Hydroxyequilenin binds to estrogen receptors (ER) α and β and activates various signaling pathways. In breast tissue, it can act as an antagonist and prevent the growth of cancer cells. In bone tissue, it can act as an agonist and promote bone growth. In brain tissue, it can act as an agonist and improve cognitive function.
Biochemical and Physiological Effects:
16-Hydroxyequilenin has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of breast cancer cells by inducing apoptosis. In animal studies, it has been shown to improve bone density and prevent bone loss. It has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
16-Hydroxyequilenin has several advantages for lab experiments. It is a naturally occurring compound, which means that it is readily available. It can be synthesized in large quantities with high purity, which makes it ideal for in vitro and in vivo studies. However, there are limitations to its use in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 16-Hydroxyequilenin. One direction is to study its potential therapeutic applications in other diseases such as prostate cancer and cardiovascular disease. Another direction is to develop novel formulations of 16-Hydroxyequilenin that can improve its solubility and bioavailability. Additionally, more studies are needed to understand the mechanism of action of 16-Hydroxyequilenin in different tissues and to identify potential side effects. Overall, the research on 16-Hydroxyequilenin has shown promising results and has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
16-Hydroxyequilenin can be synthesized from equilin through a series of chemical reactions. The first step involves the oxidation of equilin to form 8,9-dihydroequilin. This is followed by a rearrangement reaction to form 8,9-dihydro-16α-hydroxyequilin. The final step involves the oxidation of 8,9-dihydro-16α-hydroxyequilin to form 16-Hydroxyequilenin. The synthesis method has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
16-Hydroxyequilenin has been studied for its potential therapeutic applications in treating various diseases such as osteoporosis, breast cancer, and Alzheimer's disease. In vitro studies have shown that 16-Hydroxyequilenin has a selective estrogen receptor modulator (SERM) activity, which means it can act as an estrogen agonist or antagonist depending on the tissue. This property makes it a potential candidate for the treatment of breast cancer, where it can act as an antagonist in breast tissue and prevent the growth of cancer cells.
Propiedades
Número CAS |
131944-03-1 |
|---|---|
Nombre del producto |
16-Hydroxyequilenin |
Fórmula molecular |
C15H20O4 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
(13S,14S,16R)-3,16-dihydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-5,8,15-16,19-20H,6-7,9H2,1H3/t15-,16+,18-/m0/s1 |
Clave InChI |
LQWLXDFIJGWIMM-JZXOWHBKSA-N |
SMILES isomérico |
C[C@]12CCC3=C([C@@H]1C[C@H](C2=O)O)C=CC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3=C(C1CC(C2=O)O)C=CC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3=C(C1CC(C2=O)O)C=CC4=C3C=CC(=C4)O |
Sinónimos |
16-hydroxy-equilenin 16-hydroxyequilenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

